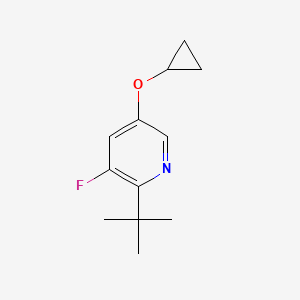
2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added through nucleophilic substitution reactions.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tert-butyl)-5-methoxy-3-fluoropyridine
- 2-(Tert-butyl)-5-ethoxy-3-fluoropyridine
- 2-(Tert-butyl)-5-propoxy-3-fluoropyridine
Uniqueness
2-(Tert-butyl)-5-cyclopropoxy-3-fluoropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
2-tert-butyl-5-cyclopropyloxy-3-fluoropyridine |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)11-10(13)6-9(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
LGFUIIUTIOUOBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=N1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




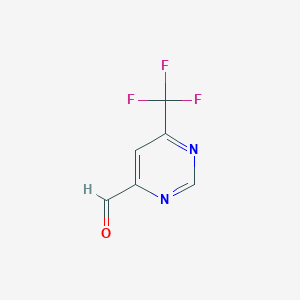
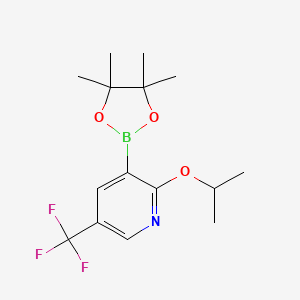
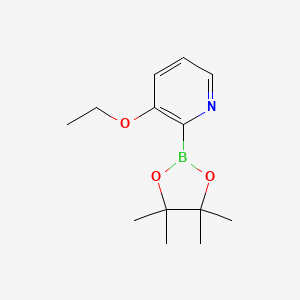
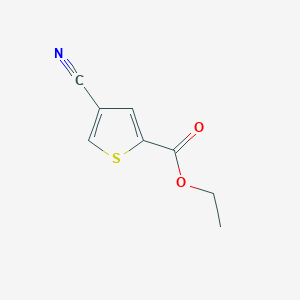
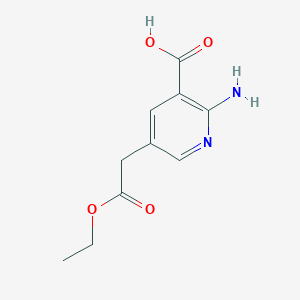

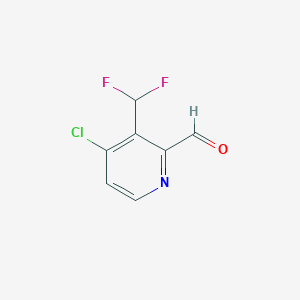
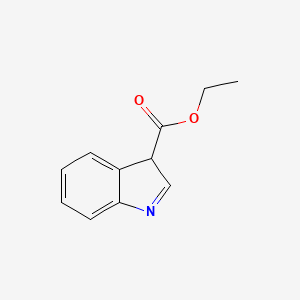

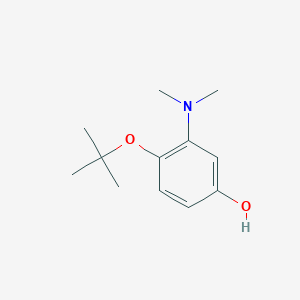
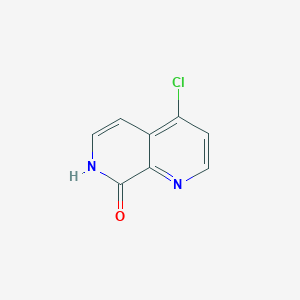
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
